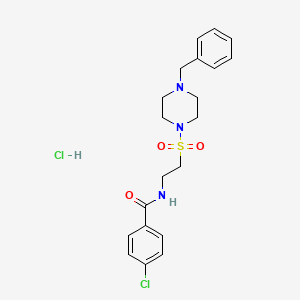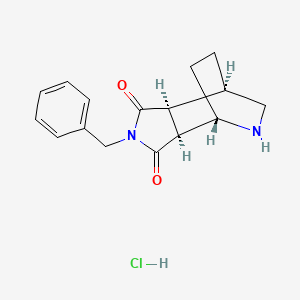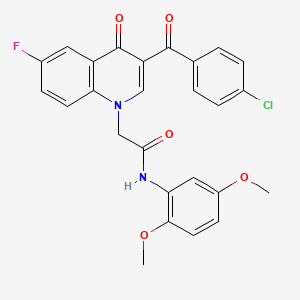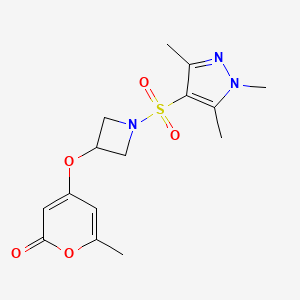![molecular formula C22H15FN2O2S B2527209 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361470-15-7](/img/structure/B2527209.png)
3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized and characterized for various biological activities, including sensing of metal cations, inhibition of enzymes, antimicrobial properties, and anticancer activities. The papers provided discuss compounds with similar structural motifs, such as benzothiazole and benzamide groups, which are often seen in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures starting from simple precursors. For instance, compounds with benzothiazole moieties are synthesized by acyl chlorination of benzoic acids followed by coupling with amines and cyclization in the presence of acetic anhydride . Similarly, the synthesis of benzamide derivatives is reported to involve condensation reactions, as well as the use of intermediates like hydrazinecarbothioyl benzamide . These methods could potentially be adapted for the synthesis of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide".
Molecular Structure Analysis
Structural investigations of related compounds have been conducted using techniques such as NMR, IR, and crystallography. For example, the crystal structure analysis of benzamide derivatives has revealed the importance of hydrogen bonding and atom-atom contacts in determining the crystal packing . These techniques would be essential in analyzing the molecular structure of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" to understand its conformation and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzothiazole and benzamide compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the fluorophenol moiety in benzoxazole and benzothiazole analogues has been shown to be highly sensitive to pH changes, which is utilized in the design of fluorescent probes . The reactivity of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating phenoxy group, affecting its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and benzamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application. The presence of substituents like fluorine can significantly affect these properties. For example, the introduction of fluorine atoms has been associated with increased lipophilicity, which can enhance cell membrane permeability . The specific properties of "3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide" would need to be determined experimentally to assess its suitability for biological studies.
科学的研究の応用
Synthetic Pathways and Chemical Properties
Research into compounds similar to 3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide often focuses on their synthetic pathways and chemical properties. For instance, methodologies for synthesizing benzimidazoles, quinoxalines, and benzothiazoles are explored due to their significance in producing pharmacologically active agents and materials with unique electronic properties. The synthesis of these compounds involves various strategies, including condensation reactions and cross-coupling techniques, highlighting the importance of understanding chemical reactivity and functional group manipulation in organic synthesis (Ibrahim, 2011).
Pharmacological Activities
The pharmacological relevance of structurally related compounds is another area of extensive study. Benzothiazoles, for example, are investigated for their potential in addressing a wide range of diseases, from infectious diseases to cancer, due to their ability to interact with biological targets. These investigations are crucial for drug discovery and development, as understanding the relationship between structure and activity can lead to the design of more effective and safer therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Material Science and Photophysical Properties
In material science, the incorporation of such compounds into molecular frameworks can result in materials with novel photophysical properties, applicable in organic light-emitting diodes (OLEDs) and photovoltaic cells. The exploration of these materials contributes to the development of new technologies for energy conversion and storage, underscoring the interdisciplinary nature of research involving heterocyclic compounds (Mazimba, 2016).
将来の方向性
The future research directions for “3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their antibacterial properties, especially given the increasing prevalence of antibiotic-resistant bacteria . Additionally, understanding their synthesis and chemical properties could lead to the development of more effective antibacterial agents.
特性
IUPAC Name |
3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-17-6-4-5-16(13-17)21(26)25-22-24-20(14-28-22)15-9-11-19(12-10-15)27-18-7-2-1-3-8-18/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFVZVOADQSHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)


![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)

![4-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2527148.png)